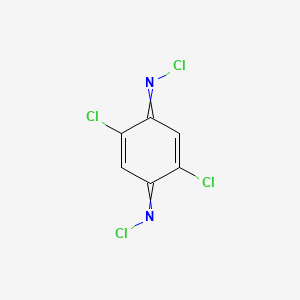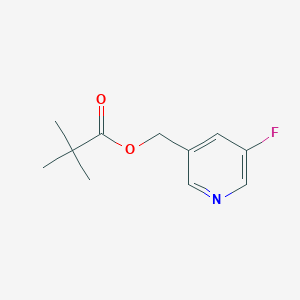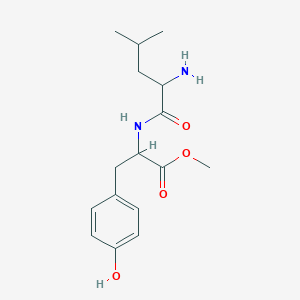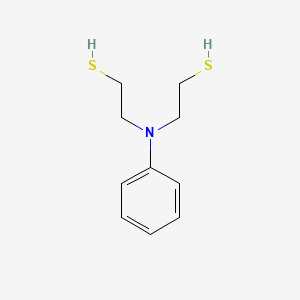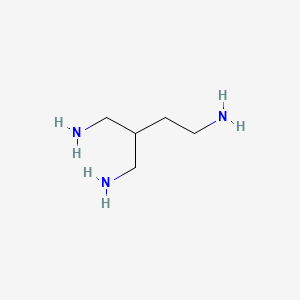
1,4-Butanediamine, 2-(aminomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediamine, 2-(aminomethyl)-, also known as 2-(aminomethyl)-1,4-butanediamine, is an organic compound with the molecular formula C5H15N3. It is a diamine, meaning it contains two amine groups, and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, 2-(aminomethyl)- can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobutane with ammonia, followed by hydrogenation. Another method includes the microbial synthesis using metabolically engineered strains of Escherichia coli, which can ferment glucose to produce bio-based butane diamine .
Industrial Production Methods
Industrial production of 1,4-Butanediamine, 2-(aminomethyl)- often involves large-scale chemical synthesis using the aforementioned methods. The microbial synthesis route is particularly promising for sustainable and eco-friendly production, as it utilizes renewable resources and reduces reliance on fossil fuels .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediamine, 2-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
1,4-Butanediamine, 2-(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It plays a role in the study of polyamines, which are important for cell growth and function.
Medicine: It is investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biopolyamides and other engineering materials
Mecanismo De Acción
The mechanism of action of 1,4-Butanediamine, 2-(aminomethyl)- involves its interaction with various molecular targets. In biological systems, it can act as a precursor to polyamines, which are involved in cellular processes such as DNA stabilization, protein synthesis, and cell proliferation. The compound can also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine (Putrescine): Similar structure but lacks the additional aminomethyl group.
1,5-Pentamethylenediamine: Contains an additional methylene group compared to 1,4-Butanediamine.
Hexamethylenediamine: Longer carbon chain with six methylene groups.
Uniqueness
1,4-Butanediamine, 2-(aminomethyl)- is unique due to its additional aminomethyl group, which provides distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized polymers and other complex molecules .
Propiedades
Número CAS |
31333-62-7 |
|---|---|
Fórmula molecular |
C5H15N3 |
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
2-(aminomethyl)butane-1,4-diamine |
InChI |
InChI=1S/C5H15N3/c6-2-1-5(3-7)4-8/h5H,1-4,6-8H2 |
Clave InChI |
GSHSCASTCVYMCJ-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


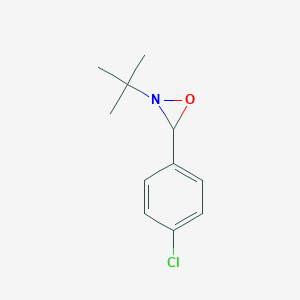
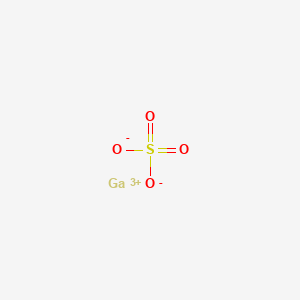
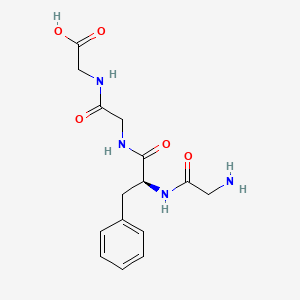
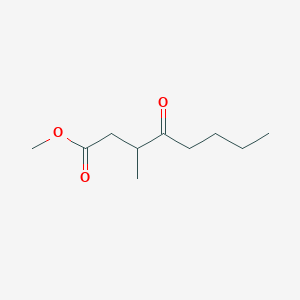
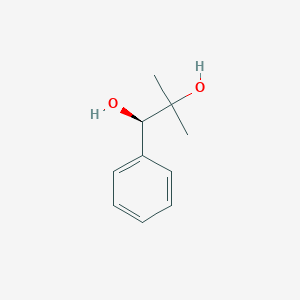

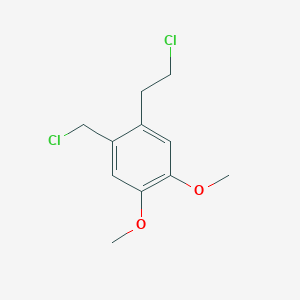
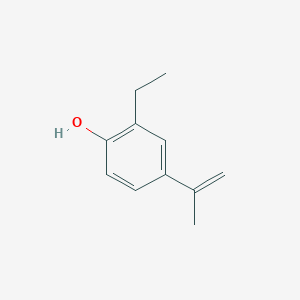
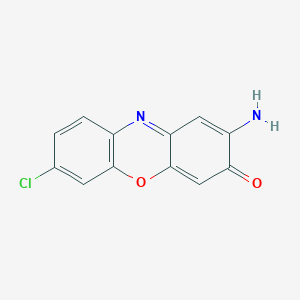
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
